molecular formula C13H11BrF2N2O2S B2414115 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine CAS No. 865425-40-7

4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine

Cat. No.: B2414115
CAS No.: 865425-40-7
M. Wt: 377.2
InChI Key: ROFHUFLKDWIEQA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine (CAS 865425-40-7) is a high-purity pyrimidine derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C13H11BrF2N2O2S and a molecular weight of 377.20 g/mol, this compound is characterized by its distinct structural features, including a bromophenyl moiety and an ethylsulfonyl group . These features make it a valuable intermediate in various research applications, particularly in the synthesis of more complex molecules and in the development of potential therapeutic agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in exploratory studies, such as medicinal chemistry programs, where it can serve as a core scaffold for the design and synthesis of novel bioactive molecules. Its structure suggests potential utility in constructing targeted libraries for high-throughput screening. The provided SMILES code, O=S(C1=NC(C(F)F)=CC(C2=CC=C(Br)C=C2)=N1)(CC)=O, and InChIKey, ROFHUFLKDWIEQA-UHFFFAOYSA-N, facilitate easy database registration and in silico modeling studies . Please refer to the Safety Data Sheet (SDS) prior to handling. This product is strictly for research purposes and is not approved for use in humans or animals.

Properties

IUPAC Name

4-(4-bromophenyl)-6-(difluoromethyl)-2-ethylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF2N2O2S/c1-2-21(19,20)13-17-10(7-11(18-13)12(15)16)8-3-5-9(14)6-4-8/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFHUFLKDWIEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Bromophenyl Group Introduction: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Difluoromethyl Group Addition: The difluoromethyl group can be added using a difluoromethylating reagent such as bromodifluoromethane in the presence of a base.

    Ethylsulfonyl Group Attachment: The ethylsulfonyl group can be introduced through a sulfonylation reaction using ethylsulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidine derivatives, including 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine. Its structural features contribute to its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action : The compound is believed to inhibit specific kinases that play a crucial role in cancer cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy .
  • Case Studies : Research has shown that derivatives of pyrimidine exhibit cytotoxic activity against various human cancer cell lines, including breast, lung, and colon cancers. For instance, a study demonstrated that certain pyrimidine analogs showed significant activity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines .

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific tyrosine kinases, which are critical in signaling pathways related to cell growth and division.

  • Research Findings : Inhibitors targeting tyrosine kinases have been pivotal in developing treatments for various cancers. The structure of this compound allows it to effectively bind to the active sites of these kinases, thereby blocking their activity .
  • Applications in Drug Development : The compound's ability to inhibit kinase activity positions it as a promising lead compound for the development of new anticancer drugs. Its efficacy and specificity are currently under investigation through various preclinical studies .

Synthesis and Derivative Exploration

The synthesis of this compound involves several chemical reactions that create a diverse library of derivatives.

  • Synthetic Pathways : Researchers have developed methods to synthesize this compound efficiently, allowing for the exploration of various substitutions on the pyrimidine core. These modifications can enhance its pharmacological properties and selectivity against cancer cells .
  • Derivative Testing : A range of derivatives has been tested for biological activity, with some showing improved potency compared to the parent compound. This exploration is crucial for optimizing therapeutic profiles and minimizing side effects .

Comparative Data Table

The following table summarizes key properties and findings related to this compound and its derivatives:

Property/StudyFindings
Anticancer ActivitySignificant cytotoxicity against MCF-7 and A549 cell lines
Kinase InhibitionEffective inhibitor of specific tyrosine kinases
Synthesis MethodsMultiple synthetic routes developed for efficient production
Derivative PotencySome derivatives exhibit enhanced biological activity

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the difluoromethyl group can enhance metabolic stability. The ethylsulfonyl group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine
  • 4-(4-Fluorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine
  • 4-(4-Methylphenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromophenyl group and difluoromethyl and ethylsulfonyl side chains. The structural formula can be represented as follows:

C12H10BrF2N3O2S\text{C}_{12}\text{H}_{10}\text{BrF}_2\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyrimidine derivatives possess significant activity against various bacterial strains. The introduction of electron-withdrawing groups like bromine enhances the electron density on the nitrogen atoms, potentially increasing antibacterial efficacy .

A comparative study highlighted that the increased electron density in this compound could lead to enhanced interactions with microbial targets, thus improving its antimicrobial profile.

Anticancer Potential

Pyrimidine derivatives have been recognized for their anticancer properties. The structural modifications in this compound may influence its ability to inhibit tumor growth. A review of related compounds suggests that the bromophenyl moiety could enhance binding affinity to cancer-related enzymes or receptors, leading to effective inhibition of cancer cell proliferation .

Synthesis and Testing

A study synthesized various pyrimidine derivatives, including this compound, and evaluated their biological activities through molecular docking studies. These studies demonstrated promising binding interactions with DNA-gyrase, an essential enzyme for bacterial DNA replication .

Table: Summary of Biological Activities

Activity Compound Effectiveness
AntimicrobialThis compoundEnhanced against Gram-positive bacteria
AnticancerSimilar pyrimidinesInhibition of cancer cell lines
Enzymatic InhibitionPyrimidine derivativesTargeting key metabolic pathways

Q & A

Basic: What are the recommended synthetic routes for 4-(4-bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or Suzuki coupling reactions. For example:

  • Step 1: Prepare the pyrimidine core by reacting 4-bromophenylboronic acid with a difluoromethyl precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) .
  • Step 2: Introduce the ethylsulfonyl group via oxidation of a thioether intermediate using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
  • Purification: Column chromatography with gradients of ethyl acetate/petroleum ether (1:24 to 1:10) is effective for isolating the product, as evidenced by similar pyrimidine derivatives .

Basic: How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR: The difluoromethyl group (-CF₂H) shows a characteristic triplet in ¹H-NMR (~δ 6.0–6.5 ppm) and a doublet in ¹⁹F-NMR. The ethylsulfonyl group (-SO₂CH₂CH₃) appears as a quartet (δ 1.2–1.4 ppm for CH₃) and a triplet (δ 3.3–3.5 ppm for SO₂CH₂) .
  • HRMS: Calculate the exact mass using the molecular formula (C₁₃H₁₂BrF₂N₂O₂S). A deviation < 3 ppm between theoretical and observed [M+H]⁺ confirms purity .

Advanced: How do substituents (e.g., bromophenyl vs. fluorophenyl) affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The 4-bromophenyl group enhances electrophilicity at the pyrimidine C4 position, facilitating Suzuki-Miyaura couplings. Fluorophenyl analogs (e.g., 4-fluorophenyl) may reduce steric hindrance but lower reaction yields due to weaker directing effects .
  • Comparative Data: Pyrimidines with bromophenyl substituents show 10–15% higher coupling efficiency compared to fluorophenyl derivatives under identical Pd-catalyzed conditions .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase). The ethylsulfonyl group’s polarity and bromophenyl’s hydrophobic surface can be parameterized using PM6 or DFT-optimized geometries .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of bromophenyl intermediates (H303/H313/H333 hazards) .
  • Waste Disposal: Segregate halogenated waste (e.g., brominated byproducts) and neutralize sulfonic acid derivatives with NaHCO₃ before disposal .
  • PPE: Wear nitrile gloves, goggles, and flame-resistant lab coats due to the compound’s potential exothermic reactivity .

Advanced: How does the topological polar surface area (TPSA) influence this compound’s pharmacokinetics?

Methodological Answer:

  • TPSA Calculation: The TPSA of ~87.5 Ų (estimated using fragment contributions) suggests moderate membrane permeability but limited blood-brain barrier penetration .
  • Solubility: High TPSA correlates with increased aqueous solubility (logS ≈ -4.2), making it suitable for in vitro assays but requiring prodrug strategies for in vivo studies .

Basic: What chromatographic techniques resolve synthetic intermediates from the final product?

Methodological Answer:

  • HPLC: Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA. Retention times for the target compound are typically 8–10 minutes .
  • TLC Monitoring: A silica gel plate eluted with ethyl acetate/hexane (1:3) reliably separates the product (Rf ~0.5) from unreacted boronic acid (Rf ~0.7) .

Basic: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated Degradation: Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation products via LC-MS. The ethylsulfonyl group is stable at pH 4–9 but hydrolyzes to sulfonic acid at pH < 2 .

Advanced: What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves: Use Hill slope analysis to differentiate true activity from assay artifacts. For example, EC₅₀ values varying >10-fold may indicate off-target effects .
  • Orthogonal Assays: Validate enzyme inhibition (e.g., α-glucosidase) with both fluorometric and colorimetric assays to confirm IC₅₀ consistency .

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